molecular formula C18H14ClNOS2 B2983314 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide CAS No. 338398-88-2

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B2983314
CAS No.: 338398-88-2
M. Wt: 359.89
InChI Key: MNGFFZYQZNOXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide (Chemical formula: C₁₈H₁₄ClNOS₂, Molecular weight: 351.89 g/mol) is a thiophene-based carboxamide derivative characterized by a sulfanyl-methylphenyl substituent. Its structure comprises:

  • A 2-thiophenecarboxamide backbone.
  • A 4-chlorophenylsulfanylmethyl group attached to the para position of the phenyl ring.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS2/c19-14-5-9-16(10-6-14)23-12-13-3-7-15(8-4-13)20-18(21)17-2-1-11-22-17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGFFZYQZNOXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-chlorophenyl sulfide, which is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting key structural differences and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-chlorophenylsulfanylmethyl C₁₈H₁₄ClNOS₂ 351.89 Sulfanyl linker, moderate lipophilicity
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide Sulfamoyl, 4-methylphenyl, phenyl C₂₅H₂₁ClN₂O₃S₂ 497.02 Sulfamoyl group (hydrogen-bonding potential), steric bulk from phenyl groups
N-(4-chlorophenyl)-3-[[(3,4-dichlorophenyl)methyl]sulfanyl]thiophene-2-carboxamide 3,4-dichlorobenzylsulfanyl C₁₈H₁₂Cl₃NOS₂ 428.78 Increased lipophilicity (three Cl atoms), higher density (1.51 g/cm³)
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Sulfonyl group C₁₈H₁₃Cl₂NO₃S₂ 426.34 Polar sulfonyl moiety, potential for enhanced solubility
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide Bis(4-chlorophenyl)sulfanyl C₁₈H₁₃Cl₂NOS₂ 394.33 Symmetric chlorophenyl groups, balanced steric profile
3-[(2,4-Dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide 2,4-dichlorobenzyl, trifluoromethoxy C₁₉H₁₂Cl₂F₃NO₂S₂ 478.34 Electron-withdrawing CF₃O group, high molecular weight

Key Structural and Functional Differences

Sulfanyl vs. Sulfonyl/Sulfamoyl Linkers

  • The target compound’s sulfanyl (-S-) linker provides moderate polarity and flexibility, whereas analogs with sulfonyl (-SO₂-) or sulfamoyl (-NHSO₂-) groups exhibit higher polarity, impacting solubility and hydrogen-bonding interactions.

Chlorine Substitution Patterns

  • The 3,4-dichlorobenzyl substituent in increases lipophilicity and steric hindrance compared to the single 4-chlorophenyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

Steric Effects

  • Compounds with bulky phenyl groups (e.g., ) or symmetrical substituents (e.g., ) may exhibit distinct steric interactions in biological systems, affecting target engagement or metabolic stability.

Biological Activity

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H14ClN1O1S2C_{16}H_{14}ClN_{1}O_{1}S_{2} with a molecular weight of approximately 335.87 g/mol. The structural features include a thiophene ring and a chlorophenyl group, which are critical for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC16H14ClN1O1S2C_{16}H_{14}ClN_{1}O_{1}S_{2}
Molecular Weight335.87 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing thiophene moieties have shown effectiveness against various cancer cell lines.

Case Study:
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Inhibitory assays demonstrated that this compound could effectively inhibit specific kinases associated with tumor growth.

Table: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
B-Raf(V600E)0.136
Butyrylcholinesterase0.094

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its potential therapeutic applications.

Research Findings:

  • The compound showed a significant reduction in reactive oxygen species (ROS) levels in treated cells.
  • It enhanced the activity of endogenous antioxidant enzymes, suggesting a protective effect against oxidative damage.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Signal Transduction Pathways: By targeting key kinases, the compound disrupts signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Defense Activation: It enhances the body's natural antioxidant defenses, mitigating oxidative stress-related damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.